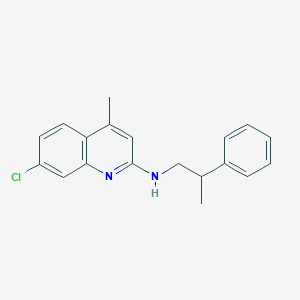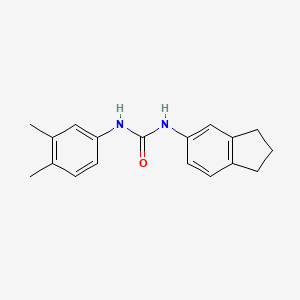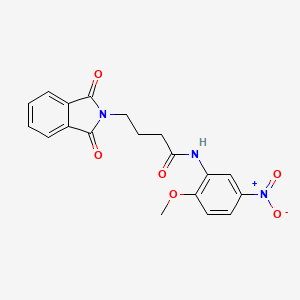
7-chloro-4-methyl-N-(2-phenylpropyl)-2-quinolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-4-methyl-N-(2-phenylpropyl)-2-quinolinamine is a chemical compound that has been widely studied for its potential therapeutic applications in various medical conditions. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research and development.
作用機序
The mechanism of action of 7-chloro-4-methyl-N-(2-phenylpropyl)-2-quinolinamine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth, survival, and inflammation. This compound has been found to inhibit the activity of various kinases, including AKT and ERK, which are involved in cell signaling and survival. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-chloro-4-methyl-N-(2-phenylpropyl)-2-quinolinamine are diverse and complex. This compound has been found to exhibit cytotoxic effects against cancer cells, neuroprotective effects against oxidative stress and inflammation, and vasodilatory effects on blood vessels. It has also been found to modulate the activity of various enzymes and signaling pathways involved in cell growth, survival, and inflammation.
実験室実験の利点と制限
The advantages of using 7-chloro-4-methyl-N-(2-phenylpropyl)-2-quinolinamine in lab experiments include its potential therapeutic applications in various medical conditions, its diverse and complex biochemical and physiological effects, and its ability to modulate the activity of various enzymes and signaling pathways. The limitations of using this compound in lab experiments include the complexity of its mechanism of action, the need for further research to fully understand its therapeutic potential, and the potential for adverse effects in vivo.
将来の方向性
There are several future directions for research on 7-chloro-4-methyl-N-(2-phenylpropyl)-2-quinolinamine. These include further studies on its mechanism of action, its potential therapeutic applications in various medical conditions, and its safety and efficacy in vivo. Other future directions include the development of novel synthetic methods for this compound, the optimization of its pharmacological properties, and the identification of new analogs with improved therapeutic potential. Overall, the future of research on 7-chloro-4-methyl-N-(2-phenylpropyl)-2-quinolinamine is promising, and it is likely to continue to be an important focus of scientific research in the years to come.
合成法
The synthesis of 7-chloro-4-methyl-N-(2-phenylpropyl)-2-quinolinamine involves several steps, including the condensation of 2-chloro-4-methylquinoline with 2-phenylpropylamine, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained through a series of purification steps, including crystallization and recrystallization.
科学的研究の応用
The potential therapeutic applications of 7-chloro-4-methyl-N-(2-phenylpropyl)-2-quinolinamine have been extensively studied in various medical conditions, including cancer, neurodegenerative diseases, and cardiovascular disorders. In cancer research, this compound has been found to exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. In neurodegenerative disease research, this compound has been found to exhibit neuroprotective effects, reducing the damage caused by oxidative stress and inflammation. In cardiovascular research, this compound has been found to exhibit vasodilatory effects, reducing blood pressure and improving blood flow.
特性
IUPAC Name |
7-chloro-4-methyl-N-(2-phenylpropyl)quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2/c1-13-10-19(22-18-11-16(20)8-9-17(13)18)21-12-14(2)15-6-4-3-5-7-15/h3-11,14H,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUBAZNACHFIRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)NCC(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-4-methyl-N-(2-phenylpropyl)quinolin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{3-[(3-fluorobenzyl)oxy]benzylidene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5139052.png)
![10,11-dimethoxy-6-(4-methoxyphenyl)-7,7a-dihydro-12H-isoindolo[2,1-a][1,5]benzodiazepin-12-one](/img/structure/B5139060.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-methylglycinamide](/img/structure/B5139065.png)
![N-[2-(2-furyl)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5139070.png)
![3-(1-{[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]carbonyl}-3-piperidinyl)-1-propanol](/img/structure/B5139077.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B5139083.png)
![isopropyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B5139091.png)
![1,4-dimethyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5139097.png)
![N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-1-butanamine](/img/structure/B5139108.png)
![N-[2-(difluoromethoxy)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B5139119.png)

![2,6-dimethoxy-4-{[4-(3-methoxybenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B5139134.png)

![11-(4-biphenylyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5139147.png)